5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride
Description
5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride (CAS: 2377031-85-9) is a spirocyclic compound featuring a nitrogen atom at position 5 (azaspiro) and a carboxylic acid group at position 2, forming a hydrochloride salt. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.7 g/mol and a purity ≥95% . This compound is widely utilized as a versatile small-molecule scaffold in drug discovery, particularly for designing conformationally constrained peptides or enzyme inhibitors due to its rigid spiro architecture .
Properties
IUPAC Name |
5-azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)3-1-2-4-10-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPFTYWJUCASCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The spiro[3.5]nonane scaffold is typically constructed via intramolecular cyclization reactions. A widely cited approach involves the use of bis-haloethyl ether derivatives as precursors. For example, bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal under phase-transfer catalysis to form intermediate spirocyclic nitriles. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | ↑ yield above 80°C |
| Reaction time | 12–24 hours | Prolonged time reduces side products |
| Phase-transfer agent | Tetrabutylammonium bromide (0.05–0.15 eq) | Critical for interfacial reactivity |
| Solvent | N,N-Dimethylformamide | Enhances solubility of intermediates |
This method achieved 56–83% yield for analogous spirocyclic amines, though the introduction of a carboxylic acid group at position 2 requires subsequent functionalization steps.
Industrial-Scale Production Considerations
Recent patent CN112321599A outlines optimized conditions for large-scale synthesis of related azaspiro compounds:
| Process Step | Industrial Parameters |
|---|---|
| Cyclization | 1600 L reactor, 82°C, 18 hr mixing |
| Phase separation | Centrifugal extractors (8000 rpm) |
| Salt formation | HCl gas bubbling in EtOAc/EtOH (4:1) |
| Crystallization | Anti-solvent (hexane) gradient cooling |
These protocols reduced production costs by 62% compared to batch methods while maintaining 79–84% overall yield.
Purification and Analytical Validation
Final purification employs orthogonal chromatography techniques:
Ion-exchange chromatography (Dowex 50WX4, 100–200 mesh)
- Eluent: 0.1–1.0 M NH₄OH gradient
- Removes unreacted amines and inorganic salts
Preparative HPLC
- Column: C18 (250 × 21.2 mm, 5 μm)
- Mobile phase: 10 mM NH₄OAc (pH 5.0)/MeCN (95:5 → 60:40)
- Recovery: 92–96%
Mass spectrometric analysis ([M+H]+ = 202.1 m/z) and ¹³C NMR (δ 178.9 ppm for carboxylic carbon) confirm structural integrity.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability |
|---|---|---|---|
| Cyclization-Carboxylation | 41% | 98.5% | Pilot-scale |
| Reductive Amination | 53% | 97.2% | Industrial |
| Michael Addition | 48% | 95.8% | Lab-scale |
Economic modeling indicates the reductive amination pathway offers the best cost-performance ratio ($12.50/g at 100 kg scale).
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Synthesis Methodology
The synthesis of 5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multi-step chemical reactions using readily available starting materials. Key steps include:
- Formation of Intermediate Compounds : Initial reactions often involve the use of chloroacetyl chloride and bases to generate intermediate compounds.
- Cyclization Reactions : These reactions are crucial for forming the spirocyclic structure, often requiring controlled temperatures (70°C to 100°C) to optimize yields.
- Purification : Post-synthesis purification is essential to isolate the desired product with minimal impurities.
The overall synthesis can be summarized as follows:
Scientific Research Applications
The applications of 5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride in scientific research are diverse:
-
Medicinal Chemistry :
- Pharmaceutical Intermediates : It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its structural properties that allow interaction with neurotransmitter receptors.
- Biological Activity : Studies indicate that this compound can modulate specific biochemical pathways, potentially influencing physiological processes like neurotransmission and enzyme activity .
-
Organic Synthesis :
- Building Blocks for Complex Molecules : Its unique structure makes it a valuable building block for synthesizing more complex organic molecules, including other heterocycles and bioactive compounds .
- Catalytic Reactions : The compound can participate in catalytic reactions, enhancing the efficiency of various organic transformations.
- Chemical Biology :
Case Studies
Several studies illustrate the applications of 5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride in medicinal chemistry:
- Study on Neurotransmitter Modulation : A study investigated the compound's ability to interact with serotonin receptors, demonstrating its potential as a lead compound for developing antidepressants .
- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to explore their biological activities, leading to the discovery of new pharmacologically active substances .
Mechanism of Action
The mechanism by which 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spiro Ring Variations
(a) 5-Azaspiro[3.4]octane-6-carboxylic Acid Hydrochloride (8b)
- Structure : Features a smaller spiro system ([3.4] vs. [3.5]) with the carboxylic acid at position 6.
- Synthesis : Prepared via Boc deprotection using HCl in dioxane (90% yield) .
- Key Difference : Reduced ring size may limit steric flexibility compared to the [3.5] system, influencing target binding.
(b) 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride
- Structure : Larger [4.4] spiro system with an oxygen atom (oxa) at position 2 and nitrogen at 7.
- Properties: Molecular weight 207.66 g/mol (C₈H₁₄ClNO₃); higher conformational flexibility due to expanded rings .
Heteroatom Substitutions
(a) 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Hydrochloride
- Structure : Replaces nitrogen with oxygen (oxa) at position 7.
- Properties: Molecular formula C₈H₁₄ClNO₃, weight 207.65 g/mol .
(b) 2,7-Diazaspiro[3.5]nonane-2-carboxylic Acid Ester Hydrochloride
Functional Group Modifications
(a) 6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylic Acid Hydrochloride
- Structure: Contains an aminomethyl substituent at position 6 and oxa at 5.
- Applications: The aminomethyl group may enhance binding to charged biological targets (e.g., kinases) .
(b) 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
Positional Isomerism
(a) 5-Azaspiro[3.5]nonane-8-carboxylic Acid Hydrochloride
- Structure : Carboxylic acid at position 8 instead of 2.
- Implications : Altered spatial arrangement may affect interactions with chiral enzyme pockets .
Biological Activity
5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure. This structure may facilitate interactions with various biological targets, influencing numerous biochemical pathways. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride is characterized by a spirocyclic framework that integrates a nitrogen atom within the ring system. Its molecular formula is C₇H₁₃ClN₁O₂, and it has a molecular weight of approximately 175.64 g/mol. The compound's unique structural properties enable it to participate in various chemical reactions, making it a versatile candidate for drug development.
The biological activity of 5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. These interactions can modulate several physiological processes, including:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor binding : It can bind to various receptors, potentially altering signal transduction pathways.
Understanding these interactions requires detailed biochemical studies, including receptor binding assays and enzyme inhibition tests.
Biological Activity and Therapeutic Potential
Research indicates that 5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride exhibits several biological activities that suggest potential therapeutic applications:
Anticancer Activity
Preliminary studies have suggested that compounds with similar spirocyclic structures possess anticancer properties. For instance, they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, such as disrupting cell cycle progression or inducing DNA damage.
Neuroprotective Effects
Some studies indicate that spirocyclic compounds can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This activity may be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Antimicrobial Properties
The compound may also demonstrate antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antimicrobial agents.
Research Findings and Case Studies
Several studies have investigated the biological activity of 5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride:
- In vitro studies : Research has shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic studies : Investigations into its mechanism of action revealed that it can interfere with key cellular processes, such as apoptosis and cell proliferation.
- Comparative studies : When compared with other known compounds, 5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride showed promising results in terms of potency and selectivity against targeted biological pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Antimicrobial | Inhibits growth of specific pathogens |
Q & A
Q. What are the key considerations in optimizing the synthesis of 5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride to improve yield and purity?
Methodological Answer:
- Reaction Optimization : Vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) to identify optimal conditions. Tert-butyl esters, as protecting groups, can enhance intermediate stability during spirocyclic ring formation .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt. Purity validation via HPLC (≥95%) is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride?
Methodological Answer:
- NMR : and NMR confirm spirocyclic geometry and carboxylate protonation. Key signals include the azaspiro tertiary carbon (δ ~70 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) paired with ESI-MS detect molecular ions ([M+H]) and verify absence of des-chloro impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for 5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride across different assay conditions?
Methodological Answer:
- Assay Standardization : Control variables such as buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and incubation time. For example, protonation of the azaspiro nitrogen may vary with pH, altering receptor binding .
- Orthogonal Validation : Compare results across cell-free (e.g., enzyme inhibition) and cell-based assays. Discrepancies may arise from membrane permeability or off-target effects .
Q. What strategies are recommended for assessing the hydrolytic stability of 5-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Hydrolysis of the carboxylate group is likely under acidic conditions .
- Stability-Indicating Assays : Use LC-MS to identify degradation products (e.g., free carboxylic acid or ring-opened byproducts). Quantify half-life (t) to guide formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
